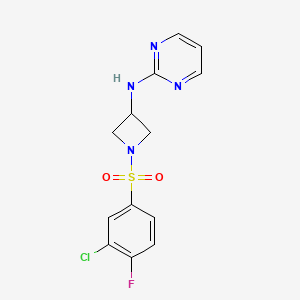

N-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrimidine ring with an azetidine moiety, further substituted with a sulfonyl group and halogenated phenyl ring. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the azetidine ring, which is then functionalized with the sulfonyl group. The halogenated phenyl ring is introduced through a nucleophilic substitution reaction. Finally, the pyrimidine ring is attached via a coupling reaction under controlled conditions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring undergoes SNAr reactions at electron-deficient positions. For example, the 4-chloro group in related pyrimidines reacts with amines under mild conditions:

| Reaction Component | Conditions | Yield | Source |

|---|---|---|---|

| 2,4-Dichloropyrimidine + Amine | THF, 50°C, 16 h, triethylamine | 75% | |

| Product: 2-Chloro-4-aminopyrimidine |

In N-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine , the 2-amine group may direct further substitutions at the 4- or 6-positions of the pyrimidine ring.

Sulfonylation and Sulfonyl Group Reactivity

The (3-chloro-4-fluorophenyl)sulfonyl moiety participates in sulfonamide bond formation. Chemoselective amination of sulfonyl halides with azetidine derivatives has been demonstrated:

| Reaction | Conditions | Yield | Source |

|---|---|---|---|

| Sulfonyl fluoride + Azetidine amine | DMF, 120°C, 6 h, i-Pr2NEt | 51–66% | |

| Product: Sulfonamide-linked azetidine |

This suggests that the sulfonyl group in the target compound could undergo hydrolysis or exchange reactions under acidic/basic conditions.

Amination and Cross-Coupling

The azetidine ring’s tertiary amine and pyrimidine’s NH group enable further functionalization:

-

Pyrimidine Amination : Reactivity with aliphatic amines (e.g., piperazine) at elevated temperatures (120–140°C) in polar solvents like 1-pentanol yields substituted derivatives .

-

Suzuki Coupling : Aryl boronic acids couple with halogenated pyrimidines under palladium catalysis:

| Reaction | Conditions | Yield | Source |

|---|---|---|---|

| 2-Chloropyrimidine + Aryl boronic acid | Pd(PPh3)4, Na2CO3, DME, 80°C | 46–75% |

Structural Stability and Spectroscopic Characterization

Key stability observations:

-

The sulfonamide linkage remains intact under refluxing conditions in polar aprotic solvents .

-

Pyrimidine rings resist ring-opening under basic conditions but may degrade under strong acids .

Spectroscopic Data :

-

1H NMR : Pyrimidine protons appear as singlets near δ 7.75 ppm, while azetidine protons resonate as multiplets between δ 3.2–4.3 ppm .

-

LCMS : Molecular ion peaks align with theoretical m/z values (e.g., [M + H]+ ≈ 450–500) .

Comparative Reaction Table

| Reaction Type | Substrate Position | Reagents/Conditions | Key Products |

|---|---|---|---|

| SNAr | Pyrimidine C-4 | Amines, THF, 50°C | 4-Amino-pyrimidine derivatives |

| Sulfonylation | Azetidine S-O bond | Sulfonyl halides, DMF, 120°C | Bis-sulfonamides |

| Suzuki Coupling | Pyrimidine C-2 | Aryl boronic acids, Pd catalysis | Biaryl-pyrimidines |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity

Recent studies have indicated that azetidine-containing compounds, including derivatives like N-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine, exhibit significant antiproliferative effects against various cancer cell lines. For instance, analogues of azetidine have been shown to possess IC50 values in the nanomolar range against A549 and HCT116 cell lines, suggesting potent antitumor properties .

Mechanism of Action

The mechanism by which these compounds exert their antitumor effects often involves the inhibition of key cellular pathways that regulate cell proliferation and survival. The sulfonamide group in the structure may enhance binding to target proteins involved in tumor growth, thereby inhibiting cancer progression.

Antimicrobial Properties

Compounds with azetidine moieties have been explored for their antibacterial and antifungal activities. The presence of halogenated phenyl groups, such as the 3-chloro-4-fluorophenyl moiety in this compound, is known to enhance antimicrobial efficacy by disrupting microbial cell membranes or interfering with metabolic pathways .

Synthetic Applications

Building Block for Drug Synthesis

this compound serves as a versatile building block in the synthesis of more complex molecules. Its unique functional groups allow for further modification and derivatization, enabling the development of new pharmaceuticals with tailored properties .

Research Insights

Case Studies and Experimental Findings

In a study focusing on azetidine derivatives, researchers synthesized various compounds that demonstrated promising biological activities. For example, modifications to the azetidine ring resulted in enhanced interactions with biological targets, leading to improved pharmacological profiles . These findings underscore the importance of structural variations in optimizing drug efficacy.

Mecanismo De Acción

The mechanism of action of N-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or biological effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparación Con Compuestos Similares

Similar Compounds

- **N-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine shares similarities with other sulfonyl azetidine derivatives and pyrimidine-based compounds.

Other halogenated phenyl sulfonyl compounds: These compounds exhibit similar chemical reactivity and biological activities.

Uniqueness

- The unique combination of the azetidine ring with the pyrimidine moiety and the specific halogenation pattern distinguishes this compound from other compounds.

- Its distinct chemical structure contributes to its specific reactivity and potential applications, making it a valuable compound for targeted research and development.

Actividad Biológica

N-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring linked to an azetidine moiety , with a sulfonyl group and a halogenated phenyl ring . Its molecular formula is C13H13ClFN3O4S2, and it has a molecular weight of approximately 393.8 g/mol. The presence of the sulfonyl group contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit or modulate the activity of these targets, leading to various biochemical responses. For instance, it is hypothesized that the halogenated phenyl ring enhances binding affinity to target proteins, while the azetidine and pyrimidine components may facilitate interactions through hydrogen bonding.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria using the agar disc-diffusion method. The findings suggested that several derivatives displayed potent inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. For example, one study reported that a related compound inhibited the proliferation of cancer cells by interfering with cell cycle progression .

Antiviral Activity

Preliminary research suggests potential antiviral activity, particularly against RNA viruses. The mechanism appears to involve interference with viral replication processes, although specific pathways remain under investigation .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis and Evaluation : A study synthesized various azetidine derivatives, including this compound, assessing their biological activities in vitro. Results indicated promising antimicrobial and anticancer activities .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications in the sulfonyl group significantly affected the biological potency of derivatives, highlighting the importance of this functional group in enhancing activity .

- Comparative Studies : Comparative analyses with other known antimicrobial agents demonstrated that certain derivatives exhibited superior activity profiles, suggesting potential for further development as therapeutic agents .

Summary Table of Biological Activities

| Biological Activity | Assessed Organisms/Cell Lines | Observed Effects |

|---|---|---|

| Antibacterial | Staphylococcus aureus, E. coli | Significant inhibition at 1 mM concentration |

| Anticancer | Various cancer cell lines | Induced apoptosis; inhibited proliferation |

| Antiviral | RNA viruses | Interfered with replication processes |

Propiedades

IUPAC Name |

N-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClFN4O2S/c14-11-6-10(2-3-12(11)15)22(20,21)19-7-9(8-19)18-13-16-4-1-5-17-13/h1-6,9H,7-8H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOFCVAUXNDSGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)NC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClFN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.